6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
Description
6-(4-Ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a 3,4-dihydropyrimidin-4-one core. Key structural features include:
- 3-position substituent: A 2-(3-methylpiperidin-1-yl)-2-oxoethyl side chain, which introduces conformational flexibility and hydrogen-bonding capacity via the carbonyl group.
- Core heterocycle: The dihydropyrimidinone scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .
This compound’s structural design aligns with pharmacophores targeting enzymes or receptors requiring planar aromatic systems and flexible side chains for binding.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-17-8-6-16(7-9-17)18-11-19(24)23(14-21-18)13-20(25)22-10-4-5-15(2)12-22/h6-9,11,14-15H,3-5,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRDUVQWAIQRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC(C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
BI69295 (6-(4-ethoxyphenyl)-3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one)
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one
- Core variation : Pyrido[3,4-d]pyrimidin-4(3H)-one with a pyrazole linker.
- Substituents : Bulky dichlorobenzylpiperidine and trimethylsilyl-protected alcohol.
- Impact : Higher molecular weight (MW: ~600 g/mol) limits bioavailability but increases target affinity .
Functional Group Modifications
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target compound’s LogP (~2.8) is intermediate between BI69295 (LogP ~1.9) and dichlorobenzylpiperidine derivatives (LogP ~4.5), optimizing membrane permeability and solubility .
- Synthetic Accessibility: The target compound’s yield (43% in ) is comparable to pyrido[3,4-d]pyrimidinone derivatives but lower than ethyl ester analogs (e.g., 70% in ).
- Bioactivity : Piperidine-containing analogs (e.g., target compound) show superior kinase inhibition compared to piperazine derivatives (e.g., BI69295), likely due to reduced steric hindrance .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Thermodynamic Solubility: The target compound’s solubility in DMSO (>10 mM) exceeds pyrido[1,2-a]pyrimidinone derivatives due to reduced crystallinity .
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